molecular formula C13H15N3O B12902387 4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline CAS No. 603067-10-3

4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline

Cat. No.: B12902387
CAS No.: 603067-10-3
M. Wt: 229.28 g/mol
InChI Key: PYKAGPXDYIKQHM-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[3,2-d]isoxazole core fused with an aniline moiety, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular cyclization to form the pyrrolo[3,2-d]isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and purity while minimizing costs and environmental impact.

Scientific Research Applications

The compound 4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline is a complex organic molecule that has garnered attention in various scientific research applications. Its unique structure allows it to interact with biological systems in diverse ways, leading to potential therapeutic uses. This article explores its applications across different fields, including medicinal chemistry, neurobiology, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural components suggest that it could act on specific biological targets:

  • Anticancer Activity: Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that derivatives of pyrrole and oxazole can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Neuroprotective Effects: The modulation of neurotransmitter systems is crucial in neurodegenerative diseases. Compounds similar to this compound have been noted for their ability to modulate NMDA receptors, which play a significant role in synaptic plasticity and memory function. This suggests potential applications in treating conditions like Alzheimer's disease .

Neurobiology

Recent studies have explored the effects of compounds that influence the kynurenine pathway—a critical metabolic route linked to neuroinflammation and neurodegeneration. The compound may serve as a modulator within this pathway:

  • Kynurenine Metabolism: Compounds that affect kynurenine metabolism can alter neuroinflammatory responses and oxidative stress levels in neuronal cells. This modulation is essential for developing therapies aimed at conditions like depression and schizophrenia .

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

  • Polymer Chemistry: Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronic devices .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives demonstrated significant anticancer activity against various cancer cell lines. The results indicated that the presence of an oxazole moiety enhances the compound's ability to induce apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration, compounds similar to this compound were shown to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease . These findings suggest potential for further development into therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline stands out due to its fused heterocyclic structure, which imparts unique electronic and steric properties. This makes it more versatile for various applications compared to its simpler analogs .

Biological Activity

The compound 4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline is a member of the pyrrolo[3,2-d][1,2]oxazole class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This structure includes a pyrrolo[3,2-d][1,2]oxazole moiety that contributes to its biological activity.

Research indicates that compounds within the pyrrolo[3,2-d][1,2]oxazole class exhibit potent antitumor properties. The mechanisms include:

  • Cell Cycle Arrest : These compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is concentration-dependent and is associated with mitochondrial depolarization and the generation of reactive oxygen species (ROS) .
  • Inhibition of Tubulin Polymerization : The most active derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition occurs at the colchicine binding site on tubulin .

Biological Activity Data

A series of studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line GI50 (μM) IC50 (μM) Mechanism
NCI-H460 (Lung Cancer)0.250.15G2/M phase arrest
MCF-7 (Breast Cancer)0.300.20Apoptosis induction
A549 (Lung Cancer)0.400.25Tubulin polymerization inhibition
HeLa (Cervical Cancer)0.080.05Mitochondrial pathway activation

Case Studies

  • In Vitro Studies : A study conducted by researchers at the National Cancer Institute screened a library of compounds including pyrrolo[3,2-d][1,2]oxazoles against 60 human cancer cell lines. The results demonstrated significant growth inhibition with several compounds exhibiting GI50 values in the nanomolar range .
  • Mechanism Exploration : Further investigations revealed that these compounds not only arrest the cell cycle but also trigger apoptosis through mitochondrial pathways, indicating their potential as chemotherapeutic agents .
  • Toxicological Studies : Toxicity assessments in animal models revealed dose-dependent effects on body weight and hematological parameters. Chronic exposure led to significant findings such as splenomegaly and increased methemoglobin levels in treated subjects .

Properties

CAS No.

603067-10-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline

InChI

InChI=1S/C13H15N3O/c1-16(2)10-5-3-9(4-6-10)12-11-7-8-14-13(11)17-15-12/h3-6,14H,7-8H2,1-2H3

InChI Key

PYKAGPXDYIKQHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC3=C2CCN3

Origin of Product

United States

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